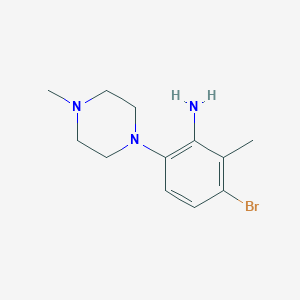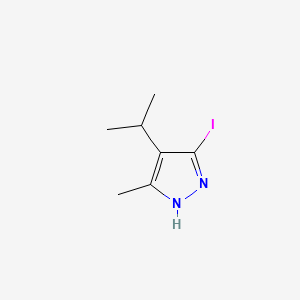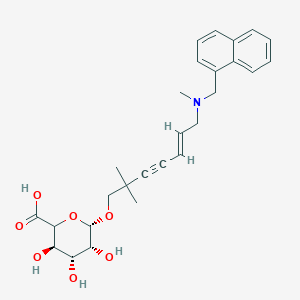
Hydroxy Terbinafine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Terbinafine beta-D-Glucuronide is a metabolite of Terbinafine, an allylamine antifungal agent. This compound is known for its role in inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . The molecular formula of this compound is C27H33NO7, and it has a molecular weight of 483.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine beta-D-Glucuronide typically involves the glucuronidation of Hydroxy Terbinafine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Terbinafine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Hydroxy Terbinafine.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Applications De Recherche Scientifique
Hydroxy Terbinafine beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine metabolites.
Biology: The compound is studied for its role in the metabolism of Terbinafine and its impact on fungal cell wall synthesis.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics in the treatment of fungal infections.
Industry: It is used in the development of antifungal drugs and in the study of drug metabolism and interactions
Mécanisme D'action
Hydroxy Terbinafine beta-D-Glucuronide exerts its effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol. The reduction in ergosterol levels disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Terbinafine: The parent compound, which also inhibits squalene epoxidase but is not glucuronidated.
Naftifine: Another allylamine antifungal with a similar mechanism of action but different metabolic pathways.
Butenafine: A benzylamine antifungal that targets the same enzyme but has a different chemical structure
Uniqueness: Hydroxy Terbinafine beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification also affects its pharmacokinetics and pharmacodynamics, making it distinct from its parent compound and other similar antifungals .
Propriétés
Formule moléculaire |
C27H33NO7 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
(3R,4R,5R,6S)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23-,24?,26+/m1/s1 |
Clé InChI |
XWKOYVRIRYSRSH-CZBFLBQGSA-N |
SMILES isomérique |
CC(C)(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


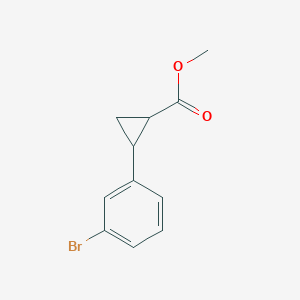
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
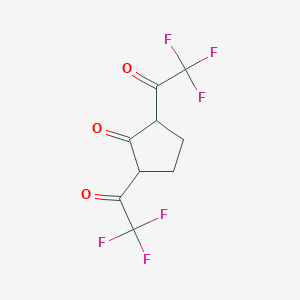
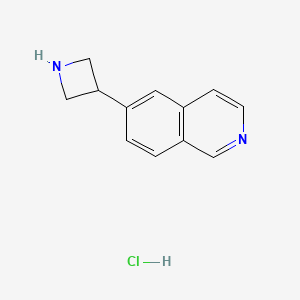
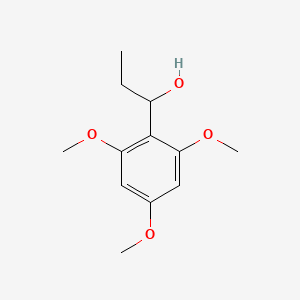
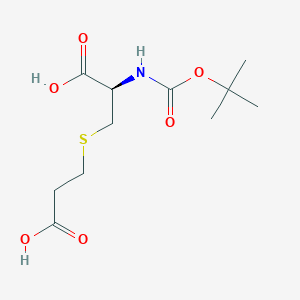

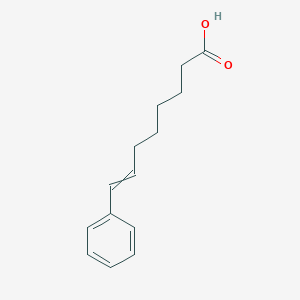
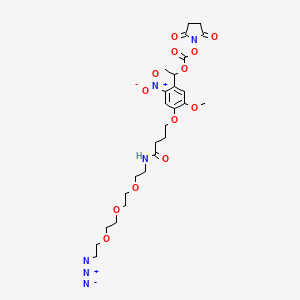
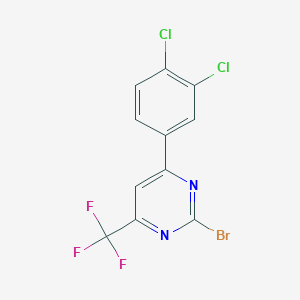
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
